3-(Bromomethyl)cyclobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)cyclobut-1-ene is an organic compound characterized by a cyclobutane ring with a bromomethyl group attached to the second carbon of the ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Scientific Research Applications
3-(Bromomethyl)cyclobut-1-ene is utilized in various scientific research applications, including:
- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
- Material Science: In the development of novel materials with unique properties.
- Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
Safety and Hazards
Cyclobut-2-enylmethyl bromide is a chemical compound that should be handled with care . It’s considered hazardous by the OSHA Hazard Communication Standard . It’s flammable and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)cyclobut-1-ene can be synthesized through the bromination of cyclobut-2-enylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.
Industrial Production Methods: In an industrial setting, the production of cyclobut-2-enylmethyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)cyclobut-1-ene undergoes various chemical reactions, including:
Reduction: Reduction with tri-n-butyltin hydride yields 3-methylcyclobutene and penta-1,3-diene.
Substitution: Bromine abstraction by triethylsilyl radicals forms cyclobut-2-enylmethyl radicals.
Common Reagents and Conditions:
Tri-n-butyltin hydride: Used in reduction reactions to form alkenes and dienes.
Triethylsilyl radicals: Employed in substitution reactions to generate cyclobut-2-enylmethyl radicals.
Major Products:
- 3-Methylcyclobutene
- Penta-1,3-diene
- Penta-1,4-diene
Comparison with Similar Compounds
- Cyclobutylmethyl bromide
- 3-Methylenecyclobutylmethyl bromide
Comparison: 3-(Bromomethyl)cyclobut-1-ene is unique due to its ability to form stable pentadienyl radicals upon ring-opening. This property distinguishes it from other cyclobutyl derivatives, which may not exhibit the same level of radical stability .
Properties
IUPAC Name |
3-(bromomethyl)cyclobutene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZNJRWIDZPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.